molecular formula C23H25N3O3 B15083694 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B15083694
M. Wt: 391.5 g/mol
InChI Key: RWDODPKSDDBAHH-BUVRLJJBSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a hydroxy-methoxyphenyl group and a tetrahydrocarbazolyl group, linked through a propanohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Oxidative Stress Pathways: The hydroxy and methoxy groups may contribute to antioxidant activity by scavenging free radicals.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer or microbial infections.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structural features make it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C23H25N3O3/c1-29-22-14-16(10-11-21(22)27)15-24-25-23(28)12-13-26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2,4,6,8,10-11,14-15,27H,3,5,7,9,12-13H2,1H3,(H,25,28)/b24-15+

InChI Key

RWDODPKSDDBAHH-BUVRLJJBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42)O

Origin of Product

United States

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